molecular formula C10H14N2O2 B2437671 2-Amino-2-methyl-3-phenoxypropanamide CAS No. 1250848-10-2

2-Amino-2-methyl-3-phenoxypropanamide

Cat. No. B2437671
CAS RN: 1250848-10-2
M. Wt: 194.234
InChI Key: NWRREPKZVUAHQT-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-3-phenoxypropanamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-2-methyl-3-phenoxypropanamide is 1S/C10H14N2O2/c1-10(12,9(11)13)7-14-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3,(H2,11,13) .


Physical And Chemical Properties Analysis

2-Amino-2-methyl-3-phenoxypropanamide is a powder at room temperature .

Scientific Research Applications

Solubility Enhancement in CO2 Capture Systems

2-Amino-2-methyl-3-phenoxypropanamide: has been investigated for its potential use in carbon dioxide (CO2) capture processes. Researchers have explored its solubility properties in aqueous solutions, particularly in combination with other solvents. Understanding its behavior in CO2 absorption systems can contribute to more efficient and environmentally friendly carbon capture technologies .

Pharmaceutical Research and Drug Design

Given its structural features, this compound may serve as a building block for drug design. Medicinal chemists could explore modifications to its phenoxypropanamide moiety to create novel pharmaceutical agents. Computational studies and in vitro assays could help identify potential drug candidates targeting specific biological pathways .

Agrochemical Applications

Phenoxypropanamide derivatives have been investigated for their herbicidal and fungicidal properties. Researchers might explore the herbicidal potential of 2-Amino-2-methyl-3-phenoxypropanamide against specific weed species or its fungicidal activity against plant pathogens. Field trials and toxicity assessments would be essential for further evaluation .

Polymer Chemistry and Material Science

The amino and phenoxy groups in this compound make it interesting for polymer synthesis. Researchers could incorporate it into polymer chains to modify material properties, such as solubility, mechanical strength, or thermal stability. Potential applications include coatings, adhesives, or drug delivery systems .

Catalysis and Ligand Design

Organic ligands play a crucial role in catalysis. Scientists might explore the coordination chemistry of 2-Amino-2-methyl-3-phenoxypropanamide with transition metals. Its chelating ability could lead to the development of new catalysts for various chemical transformations .

Biological Studies and Enzyme Inhibition

Researchers could investigate the interaction of this compound with enzymes or biological receptors. Its phenoxy group might allow it to bind selectively to specific protein targets. In vitro assays could reveal its potential as an enzyme inhibitor or modulator .

Safety and Hazards

The safety information for 2-Amino-2-methyl-3-phenoxypropanamide includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin, eyes, or clothing .

Future Directions

While specific future directions for 2-Amino-2-methyl-3-phenoxypropanamide are not mentioned in the literature, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . This suggests that similar compounds could have potential applications in drug development.

properties

IUPAC Name

2-amino-2-methyl-3-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(12,9(11)13)7-14-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRREPKZVUAHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methyl-3-phenoxypropanamide

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